2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-9-12(17)15-11-3-1-10(2-4-11)13(18)16-5-7-19-8-6-16/h1-4H,5-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJICJMSSRZJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide typically involves the reaction of 4-(morpholin-4-ylcarbonyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group in the acetamide moiety undergoes nucleophilic substitution, enabling functional group transformations:
For example, reaction with 2-mercapto-4-methyl-6-phenylnicotinonitrile in ethanol/TEA yields bis-sulfanediyl nicotinonitrile derivatives via displacement of the chloride .
Cyclization Reactions
The compound participates in cyclization to form heterocyclic systems:
| Cyclization Type | Conditions | Product | Key Features | Source |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine | Sodium ethoxide, ethanol, reflux | Thieno[2,3-b]pyridine-2-carboxamide | Retains morpholine carbonyl group |
Heating intermediates like 3a–d with sodium ethoxide induces cyclization, forming fused thieno-pyridine cores critical for biological activity .
Amide Coupling and Alkylation
The acetamide group facilitates alkylation and coupling with amines:
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Alkylation of amines | Dry acetone, K₂CO₃, KI, 60°C | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant drug candidates |
This reaction leverages the chloro group’s electrophilicity to form carbon-nitrogen bonds with secondary amines like piperazine .
Hydrolysis and Solvolysis
Controlled hydrolysis conditions modify the acetamide group:
| Reaction | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl, H₂O, reflux | Morpholin-4-ylcarbonylphenyl glycine | Requires pH < 3 |
Hydrolysis under acidic conditions cleaves the acetamide bond, producing glycine derivatives while preserving the morpholine ring.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions exploit the aromatic ring’s reactivity:
| Reaction | Conditions | Product | Catalyst System | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl-functionalized derivatives | Boronic acid partners |
These reactions introduce aryl/heteroaryl groups at the phenyl ring, enhancing structural diversity.
Key Reactivity Insights:
-
Chloro Group Reactivity : Governs nucleophilic substitutions (SN²) with thiols, amines, and alkoxides.
-
Morpholine Stability : Resists hydrolysis under neutral/basic conditions but degrades in strong acids.
-
Aromatic Ring Functionalization : Enables cross-coupling for bioconjugate synthesis.
This compound’s versatility makes it valuable in medicinal chemistry and materials science, particularly for generating libraries of structurally diverse analogs .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-Chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as substitution, oxidation, and condensation—enables the development of new compounds with tailored properties.
Biology
This compound has shown promising biological activities, particularly as an antimicrobial agent. Research indicates that it effectively inhibits the growth of various bacterial strains, including Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL. This potency is notably higher than its precursor compound, suggesting that the chloro substitution enhances its antibacterial efficacy.
Moreover, studies have explored its anticancer potential. In vitro tests on cancer cell lines like MDA-MB-231 demonstrated that this compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve interference with critical cellular processes necessary for cancer cell survival.
Medicine
The therapeutic properties of this compound are under investigation for potential antiviral and anticancer applications. Its interaction with specific molecular targets may disrupt essential pathways in pathogens and cancer cells alike.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Klebsiella pneumoniae | MIC = 512 µg/mL | |
| Anticancer | MDA-MB-231, MDA-MB-468 | Inhibits proliferation; induces apoptosis |
Industry
In industrial applications, this compound is utilized as a corrosion inhibitor in various processes. Its effectiveness in preventing corrosion can be attributed to its chemical structure, which allows it to form protective layers on metal surfaces.
Case Studies
Several studies have highlighted the effectiveness of this compound in different contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against multiple bacterial strains, reinforcing its potential as a treatment option for bacterial infections.
- Anticancer Research : In laboratory settings, this compound was tested against several cancer cell lines, showing promising results in inhibiting tumor growth and inducing programmed cell death.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural analogs of 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, emphasizing substituent variations, molecular properties, and biological relevance:
Key Observations:
Substituent Effects on Bioactivity :
- Morpholine derivatives (e.g., sulfonyl vs. carbonyl) exhibit distinct electronic profiles. The carbonyl group in the target compound may reduce metabolic instability compared to sulfonyl analogs .
- Triazole and pyrimidine substituents enhance heterocyclic interactions in enzyme binding pockets, crucial for antitumor activity .
Synthetic Routes :
- Most analogs are synthesized via nucleophilic substitution of 2-chloroacetamide with substituted anilines or heterocycles (e.g., triazoles, pyrimidines) under reflux conditions .
Physicochemical Properties :
- Morpholine-containing compounds (e.g., C₁₃H₁₄ClN₂O₃) generally exhibit moderate logP values (~2.5), balancing lipophilicity and aqueous solubility .
Biological Activity
Introduction
2-Chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, which features a chloroacetamide moiety linked to a morpholine group, has been studied for its anticonvulsant properties and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a chloro group, an acetamide functional group, and a morpholine ring, contributing to its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 250.70 g/mol |
| Melting Point | 168 °C |
| Boiling Point | 368.8 °C |
| Density | 1.4 g/cm³ |
| LogP | 2.60 |
Anticonvulsant Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticonvulsant activity. A study evaluated various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, revealing that modifications in the structure can enhance or diminish anticonvulsant effects. Notably, derivatives containing morpholine groups showed promising results in the maximal electroshock (MES) test, indicating their potential as anticonvulsants .
Case Study: Anticonvulsant Screening
In a controlled study involving animal models, several compounds were tested for their anticonvulsant efficacy:
- Compound A : Effective at 100 mg/kg in the MES test.
- Compound B (Morpholine derivative) : Showed protection at both 0.5 h and 4 h post-administration at doses of 100 mg/kg and 300 mg/kg respectively.
The results indicated that the morpholine-containing compounds had delayed onset but prolonged action, suggesting their potential for sustained therapeutic effects against seizures .
The mechanism by which these compounds exert their anticonvulsant effects may involve modulation of neurotransmitter systems or inhibition of sodium channels, similar to other known antiepileptic drugs (AEDs). The incorporation of halogen atoms like chlorine has been noted to enhance metabolic stability and lipophilicity, factors that contribute to improved central nervous system (CNS) penetration and efficacy .
Additional Biological Activities
Beyond anticonvulsant properties, related compounds have been investigated for various biological activities:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains and fungi, with certain chloroacetamides demonstrating fungistatic properties against Trichophyton asteroides with a minimum inhibitory concentration (MIC) of 6.25 μg/mL .
- Anti-inflammatory Effects : Compounds in this class have also been reported to exhibit anti-inflammatory activities, potentially making them candidates for treating inflammatory disorders .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, and how are reaction conditions controlled to maximize yield?
- Methodology : A standard synthesis involves reacting 4-morpholinoaniline with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., triethylamine as a base). The reaction is conducted at 0–5°C to minimize side reactions, followed by crystallization from ethanol .
- Key Parameters :
- Temperature : Critical for avoiding decomposition of the chloroacetyl chloride.
- Solvent : DMF ensures solubility of intermediates.
- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization improves purity .
Q. How is structural integrity confirmed post-synthesis, and what spectroscopic techniques are most reliable?
- Techniques :
- ¹H/¹³C NMR : Peaks for the morpholine ring (δ 3.5–3.7 ppm for CH₂ groups) and acetamide carbonyl (δ ~168 ppm) are diagnostic .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and confirms bond angles/lengths (e.g., C–Cl bond at ~1.79 Å) .
- Validation : Compare experimental data with computational predictions (DFT calculations for vibrational frequencies or NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects)?
- Experimental Design :
- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) to identify off-target effects.
- Assay Variability : Use standardized cell lines (e.g., MCF-7 for breast cancer) and validate results with orthogonal assays (e.g., apoptosis vs. proliferation markers) .
- Data Analysis : Apply multivariate statistics to distinguish structure-activity relationships (SAR) from assay-specific artifacts .
Q. What computational strategies predict the compound’s reactivity and binding modes with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., acetylcholinesterase or kinases).
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- Validation : Cross-reference with experimental IC₅₀ values and mutagenesis studies to refine models .
Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?
- Formulation Strategies :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Analytical Monitoring : Track degradation via HPLC-UV at λ = 254 nm under varied pH/temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
